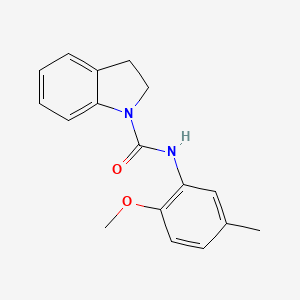![molecular formula C15H16N2O3S2 B5497880 methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, also known as MPTAT, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MPTAT is a derivative of the thiazolidinedione class of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. In
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein Akt, which is involved in cell survival and proliferation. In diabetes research, this compound has been shown to activate the protein AMPK, which is involved in glucose uptake and insulin sensitivity. In neuroscience, this compound has been shown to activate the protein Nrf2, which is involved in antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments, including its synthetic accessibility and its potential for use in a variety of scientific fields. However, this compound also has some limitations, including its relatively low potency and its potential for toxicity at higher concentrations.
Future Directions
There are several future directions for research on methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, including exploring its potential applications in other scientific fields, such as immunology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and safety for use in lab experiments. Finally, studies are needed to explore the potential for this compound to be used as a therapeutic agent in humans.
In conclusion, this compound, or this compound, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and safety for use in lab experiments and potentially as a therapeutic agent in humans.
Synthesis Methods
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with ethyl acetoacetate to form 2-pyridinylthioacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methyl 4,5-dimethyl-2-amino-3-thiophenecarboxylate to form this compound.
Scientific Research Applications
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in a variety of scientific fields, including cancer research, diabetes research, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-9-10(2)22-14(13(9)15(19)20-3)17-11(18)8-21-12-6-4-5-7-16-12/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSWDBUMAWHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)


![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)